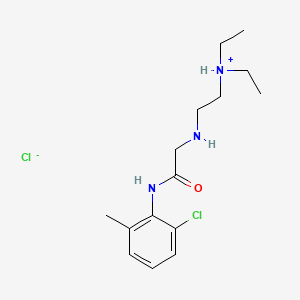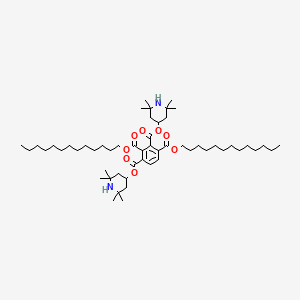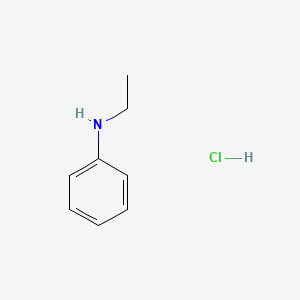
Benzenamine, N-ethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a yellowish-brown transparent oily liquid with a characteristic aniline odor. It is insoluble in water but dissolves in alcohol and most organic solvents. N-ethylaniline hydrochloride is primarily used in organic synthesis and serves as an important intermediate in the production of dyes, rubber ingredients, explosives, and photographic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethylaniline hydrochloride can be synthesized through various methods. One common approach involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced to N-ethylaniline using hydrogenation or a reducing agent . Another method involves the nucleophilic substitution of nitrobenzene with ethanol in a one-pot reaction .
Industrial Production Methods
In industrial settings, N-ethylaniline hydrochloride is often produced by reacting aniline with ethanol under high temperature and pressure in the presence of concentrated hydrochloric acid. This process typically involves an autoclave and results in a mixture containing N-ethylaniline, diethyl aniline, and unreacted aniline .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonediimine derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Quinonediimine derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N-ethylaniline hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-ethylaniline hydrochloride involves its interaction with various enzymes and proteins. It participates in nucleophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on aromatic rings. This interaction can lead to the formation of various substituted aniline derivatives, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N,N-diethylaniline: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N-ethylaniline hydrochloride is unique due to its specific ethyl substitution on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its methyl and diethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
4348-19-0 |
|---|---|
Formule moléculaire |
C8H12ClN |
Poids moléculaire |
157.64 g/mol |
Nom IUPAC |
N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
Clé InChI |
BYYXZSVUFYEWRK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
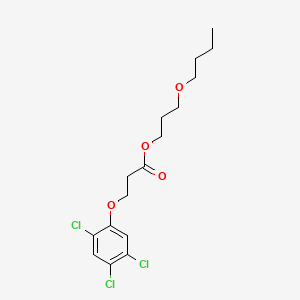
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
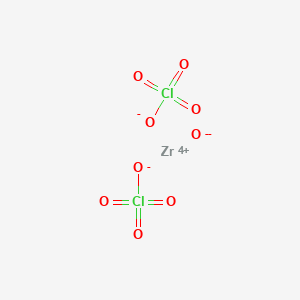
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)

![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
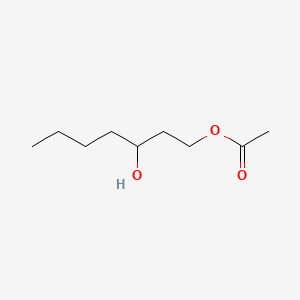
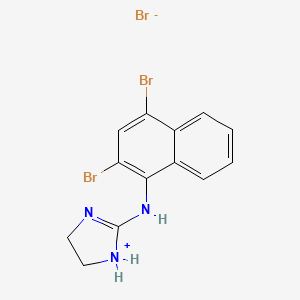
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
